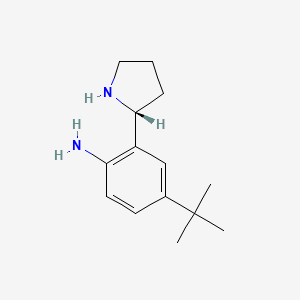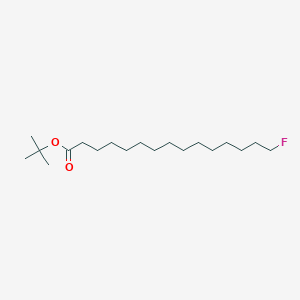
tert-Butyl 15-fluoropentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 15-fluoropentadecanoate is an organic compound that features a tert-butyl ester group and a fluorinated long-chain fatty acid. This compound is of interest due to its unique structural properties, which combine the bulky tert-butyl group with the reactivity of a fluorinated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 15-fluoropentadecanoate typically involves the esterification of 15-fluoropentadecanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be advantageous for easier separation and recycling of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 15-fluoropentadecanoate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the fatty acid chain can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: tert-Butyl hydroperoxide.
Reduction: 15-fluoropentadecanol.
Substitution: Various substituted pentadecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 15-fluoropentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of fluorinated esters and the effects of bulky tert-butyl groups on reaction mechanisms.
Biology: Investigated for its potential as a fluorinated fatty acid analog in metabolic studies.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials that require fluorinated compounds.
Wirkmechanismus
The mechanism by which tert-Butyl 15-fluoropentadecanoate exerts its effects is largely dependent on its structural components. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The fluorine atom in the fatty acid chain can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl acetate: Similar in having a tert-butyl ester group but lacks the fluorinated fatty acid chain.
15-fluoropentadecanoic acid: Similar in having a fluorinated fatty acid chain but lacks the tert-butyl ester group.
tert-Butyl 15-chloropentadecanoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: tert-Butyl 15-fluoropentadecanoate is unique due to the combination of a bulky tert-butyl group and a fluorinated long-chain fatty acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H37FO2 |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
tert-butyl 15-fluoropentadecanoate |
InChI |
InChI=1S/C19H37FO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17H2,1-3H3 |
InChI-Schlüssel |
KCYGDRUXZXRPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
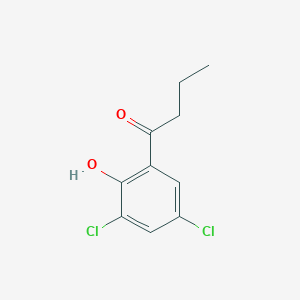
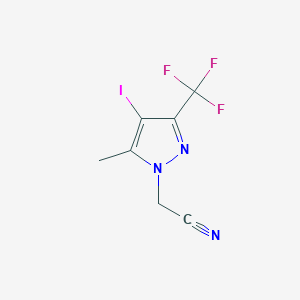

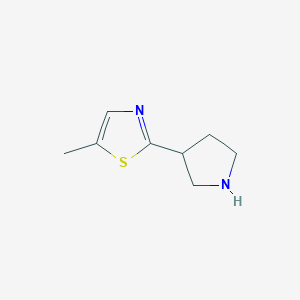
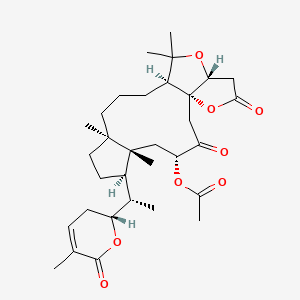
![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)
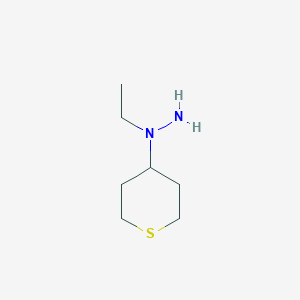
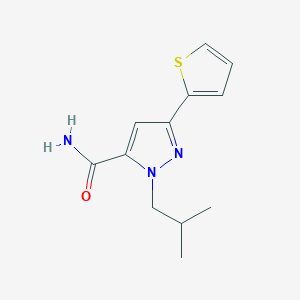
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)

